molecular formula C20H30N2O3S B298681 N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

Numéro de catalogue B298681
Poids moléculaire: 378.5 g/mol
Clé InChI: QIKLQZNFCRERQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has since been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied for its potential use in treating autoimmune diseases, specifically rheumatoid arthritis and psoriasis. N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide plays a crucial role in the signaling pathway of cytokines, which are involved in the immune response. By inhibiting this compound, CP-690,550 can reduce inflammation and prevent damage to joints and skin. Clinical trials have shown promising results, with CP-690,550 demonstrating efficacy in reducing symptoms and improving quality of life for patients with rheumatoid arthritis and psoriasis.

Mécanisme D'action

CP-690,550 inhibits N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide by binding to the ATP-binding site of the enzyme, preventing its activation and downstream signaling. This leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, and interferon-gamma. By reducing the immune response, CP-690,550 can prevent damage to tissues and organs in autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a selective and reversible inhibition of this compound, with minimal effects on other JAK family members. This specificity reduces the risk of side effects and toxicity. CP-690,550 has also been shown to have a long half-life, allowing for once-daily dosing. In clinical trials, CP-690,550 has been well-tolerated, with the most common side effects being headache, diarrhea, and upper respiratory tract infections.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 has several advantages for lab experiments, including its specificity for N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, long half-life, and well-tolerated side effect profile. However, there are also limitations to its use. CP-690,550 is a small molecule inhibitor, which can have off-target effects and may not be suitable for all research questions. Additionally, CP-690,550 is a patented compound, which can limit its availability and use in research.

Orientations Futures

There are several future directions for research on CP-690,550. One area of interest is its potential use in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, researchers are exploring the use of CP-690,550 in combination with other therapies, such as biologics, to improve efficacy and reduce side effects. Finally, there is ongoing research into the mechanism of action of CP-690,550, which could lead to the development of new therapies for autoimmune diseases.

Méthodes De Synthèse

The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-4-methylbenzenesulfonamide. This compound is then reacted with 2-oxo-2-piperidin-1-ylethylamine to form the final product, CP-690,550. The synthesis method has been optimized over the years to improve yield and purity.

Propriétés

Formule moléculaire

C20H30N2O3S

Poids moléculaire

378.5 g/mol

Nom IUPAC

N-cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C20H30N2O3S/c1-17-10-12-19(13-11-17)26(24,25)22(18-8-4-2-5-9-18)16-20(23)21-14-6-3-7-15-21/h10-13,18H,2-9,14-16H2,1H3

Clé InChI

QIKLQZNFCRERQV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3CCCCC3

SMILES canonique

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3CCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.